(3-Methoxybenzyl)triphenylphosphonium chloride

Übersicht

Beschreibung

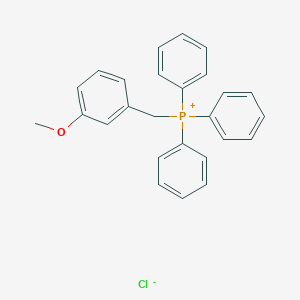

(3-Methoxybenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H24ClOP. It is a white to almost white powder or crystalline solid. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with (3-methoxybenzyl) chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is usually heated to facilitate the reaction, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to ensure the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxybenzyl)triphenylphosphonium chloride primarily undergoes substitution reactions. It is widely used as a Wittig reagent, where it reacts with aldehydes or ketones to form alkenes. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide .

Common Reagents and Conditions

Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.

Conditions: Inert atmosphere (e.g., nitrogen), anhydrous solvents (e.g., tetrahydrofuran), and controlled temperatures.

Major Products

The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Reagent in Organic Chemistry

(3-Methoxybenzyl)triphenylphosphonium chloride serves as a crucial reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through various reactions, including the Wittig reaction. This reaction is vital for synthesizing complex molecules, particularly in pharmaceutical development. The compound's ability to stabilize reactive intermediates makes it an essential tool for chemists working on drug discovery and development .

Bioconjugation

Enhancing Drug Functionality

In the biomedical field, this compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application enhances the functionality of drugs and diagnostics, allowing for targeted delivery systems that improve therapeutic efficacy and reduce side effects. The phosphonium moiety aids in cellular uptake, making it a valuable component in drug formulation .

Cellular Studies

Investigating Cellular Processes

Researchers employ this compound to study various cellular processes, particularly in cancer research. Its mitochondrial targeting capabilities allow scientists to investigate cell signaling pathways and mitochondrial function under different conditions. For instance, studies have shown its effectiveness in mitigating oxidative stress in mitochondria, which is crucial for understanding cancer cell metabolism and survival mechanisms .

Material Science

Development of Advanced Materials

This compound is also applied in material science for developing advanced materials such as polymers and nanomaterials. Its unique properties enhance material performance, making it suitable for applications in electronics and photonics. The incorporation of this compound into materials can improve their electrical conductivity and mechanical strength .

Fluorescent Probes

Imaging Biological Processes

In imaging applications, this compound is used to create fluorescent probes that aid in visualizing biological processes in live cells. These probes can be employed to track cellular dynamics and interactions, providing insights into cellular behavior during various physiological and pathological states .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key reagent for carbon-carbon bond formation; essential for pharmaceutical development |

| Bioconjugation | Enhances drug functionality by attaching biomolecules; improves targeted delivery systems |

| Cellular Studies | Investigates mitochondrial function and cell signaling pathways; relevant in cancer research |

| Material Science | Develops advanced materials with improved properties; applicable in electronics and photonics |

| Fluorescent Probes | Aids in imaging biological processes; tracks cellular dynamics in live cells |

Case Studies

- Mitochondrial Targeting : Research demonstrated that this compound effectively targets mitochondria to reduce oxidative damage caused by toxins like rotenone. This study highlights its potential as a therapeutic agent against mitochondrial dysfunctions associated with neurodegenerative diseases .

- Drug Delivery Systems : A study investigated the use of this compound as part of a drug delivery system that targets cancer cells specifically. The results indicated enhanced uptake of therapeutic agents by cancer cells compared to normal cells, showcasing its utility in designing selective anticancer therapies .

Wirkmechanismus

The mechanism of action of (3-Methoxybenzyl)triphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Methoxybenzyl)triphenylphosphonium chloride: Similar structure but with the methoxy group at the para position.

(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a methoxybenzyl group.

(2-Methoxybenzyl)triphenylphosphonium chloride: Similar structure but with the methoxy group at the ortho position.

Uniqueness

(3-Methoxybenzyl)triphenylphosphonium chloride is unique due to the position of the methoxy group on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to variations in the electronic and steric properties, making it a valuable reagent in specific synthetic applications .

Biologische Aktivität

(3-Methoxybenzyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention for its biological activities, particularly in the context of mitochondrial function and oxidative stress. This article reviews the compound's synthesis, mechanisms of action, biological effects, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 3-methoxybenzyl chloride. The general reaction can be summarized as follows:

This multi-step synthesis showcases the versatility of phosphonium chemistry in creating functionalized compounds that exhibit significant biological activity.

Interaction with Mitochondrial Membranes

This compound is known to interact with mitochondrial membranes, influencing their permeability and function. This interaction is crucial for its potential therapeutic effects, particularly regarding oxidative stress and cellular metabolism. The compound's ability to penetrate cell membranes allows it to exert influence over various cellular processes, including mitochondrial respiration and reactive oxygen species (ROS) production .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative damage in cells. By reducing ROS levels, this compound could play a role in protecting cells from oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound can affect cell viability at low micromolar concentrations. For instance, studies involving Jurkat T lymphocytes revealed that concentrations between 1-2 µM began to affect cell viability .

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. In one study, it was shown to inhibit cancer cell growth significantly, suggesting its potential as a therapeutic agent in oncology .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that the presence of the methoxy group at the meta position significantly influences biological interactions and reactivity. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | 3-methoxy group on benzene ring | Antioxidant properties |

| (4-Methoxybenzyl)triphenylphosphonium chloride | 4-methoxy group on benzene ring | Different electronic properties |

| (3-Hydroxybenzyl)triphenylphosphonium chloride | Hydroxyl group instead of methoxy | Potentially different biological activity |

| (2-Methoxyphenethyl)triphenylphosphonium chloride | Methoxy group on a phenethyl structure | Unique reactivity due to phenethyl group |

This table illustrates how structural variations among phosphonium compounds lead to differing biological activities and potential applications.

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in animal models. For instance, its effects on Alzheimer's disease models have been investigated, indicating possible benefits in neuroprotection and cognitive function enhancement .

In another study focusing on cancer therapy, this compound was part of a series that exhibited selective cytotoxicity towards cancer cells while sparing non-malignant cells, highlighting its potential as a targeted treatment option .

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYDLIVUYPUXBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464948 | |

| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18880-05-2 | |

| Record name | Phosphonium, [(3-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methoxybenzyl)triphenylphosphonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (3-methoxybenzyl)triphenylphosphonium chloride utilized in the total synthesis of natural products?

A: this compound serves as a crucial reagent in the Wittig reaction, facilitating the formation of carbon-carbon double bonds. This property is exemplified in the total synthesis of natural products like (+)-totarol [], (+)-ferruginol, (+)-sempervirol, and (+)-podocarpa-8(14)-en-13-one []. In these syntheses, the compound reacts with (R)-(−)-α-cyclocitral via a Wittig reaction to yield a styryl derivative, a key intermediate that subsequently undergoes further transformations to yield the desired natural product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.